Chitinovorin A as the Predominant Fermentation Product Among Class Members
In the original fermentation and isolation protocol using Flavobacterium chitinovorum sp. nov., Chitinovorin A was identified as the main product, yielding 85 mg of purified hydrochloride salt from a 150-liter culture broth. By contrast, the co-produced Chitinovorin B and C yielded only 4 mg and 3 mg, respectively, under identical conditions [1]. This 21- to 28-fold difference in isolated yield establishes Chitinovorin A as the most accessible member of the class for procurement and large-scale study.
| Evidence Dimension | Purified yield from standard fermentation batch (150 L broth) |
|---|---|
| Target Compound Data | Chitinovorin A hydrochloride: 85 mg |
| Comparator Or Baseline | Chitinovorin B hydrochloride: 4 mg; Chitinovorin C sodium salt: 3 mg |
| Quantified Difference | 21-fold higher than B; 28-fold higher than C |
| Conditions | 30-L jar fermenter, 20 L medium, glucose/glycerol/starch/soybean meal/corn steep liquor, 28°C, 2 days, activated carbon & ion-exchange chromatography |
Why This Matters
For procurement, this quantitative yield advantage means Chitinovorin A is the most cost-feasible and reproducible material for any follow-up medicinal chemistry, assay development, or in vivo study.
- [1] Shoji, J., Kato, T., Sakazaki, R., Nagata, W., Terui, Y., Nakagawa, Y., Shiro, M., Matsumoto, K., Hattori, T., Yoshida, T. Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin. The Journal of Antibiotics. 1984;37(11):1486-1490. View Source
